REACTION_CXSMILES
|
O[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].P(Cl)(Cl)(Cl)(Cl)Cl.P(Cl)(Cl)([Cl:19])=O.[CH2:22](O)[CH3:23]>>[Cl:19][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:22][CH3:23])=[O:5]
|
Name
|
|
Quantity
|
13.91 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This was then heated at 120° C. for 2 hours
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Duration
|
2 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo until a red viscous mass
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
The latter was cooled in an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
It was then refluxed for 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Most of the excess ethanol was removed under vacuo
|
Type
|
ADDITION
|
Details
|
the remaining mass was diluted with water (90 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×100 ml
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2N NaOH solution
|
Type
|
CUSTOM
|
Details
|
It was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow liquid which
|
Type
|
DISTILLATION
|
Details
|
was purified by distillation under reduced pressure (20 mm. Hg, b.p. 140°-44° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OCC)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |